2,2-difluoro-N-methoxy-N-methylpropanamide chemical structure and properties
2,2-difluoro-N-methoxy-N-methylpropanamide chemical structure and properties
The following technical guide details the chemical structure, synthesis, and applications of 2,2-difluoro-N-methoxy-N-methylpropanamide , a specialized fluorinated building block used in medicinal chemistry.
Executive Summary
2,2-difluoro-N-methoxy-N-methylpropanamide (CAS: 608537-54-8) is a critical intermediate in the synthesis of fluorinated pharmaceuticals. Functioning as a Weinreb amide , it serves as a precise "chassis" for installing the 2,2-difluoropropyl motif (
This guide provides a comprehensive analysis of its physicochemical properties, a validated manufacturing protocol, and its primary application in synthesizing difluoromethyl ketones.
Chemical Identity & Properties
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2,2-difluoro-N-methoxy-N-methylpropanamide |
| Common Name | 2,2-Difluoropropionic acid Weinreb amide |
| CAS Number | 608537-54-8 |
| Molecular Formula | |
| Molecular Weight | 153.13 g/mol |
| SMILES | CC(F)(F)C(=O)N(C)OC |
Physicochemical Properties
The geminal fluorine atoms exert a strong electron-withdrawing inductive effect (
| Property | Value / Description | Source/Note |
| Appearance | Colorless to pale yellow liquid | Observed in analogous Weinreb amides |
| Boiling Point | ~58°C at 0.1 kPa (Predicted) | Extrapolated from analogous structures [1] |
| Density | ~1.15 - 1.20 g/cm³ | Estimated based on 2,2-difluoropropanoic acid ( |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Standard organic solubility |
| Stability | Stable at RT; Hygroscopic | Store under inert atmosphere ( |
Synthesis & Manufacturing
The most robust synthetic route involves the activation of 2,2-difluoropropanoic acid followed by nucleophilic acyl substitution with N,O-dimethylhydroxylamine . While coupling reagents (HATU/EDC) are viable for milligram-scale library synthesis, the Acid Chloride Method is preferred for scale-up due to cost-efficiency and ease of purification.
Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the conversion of the parent acid to the Weinreb amide via an acid chloride intermediate.
Experimental Protocol (Scale: 10 mmol)
Safety Note: This procedure generates HCl and CO gases. Perform in a well-ventilated fume hood.
Reagents:
-
2,2-Difluoropropanoic acid (1.10 g, 10 mmol)
-
Oxalyl chloride (1.0 mL, 12 mmol)
-
N,O-Dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol)
-
Triethylamine (3.5 mL, 25 mmol)
-
Dichloromethane (DCM, anhydrous, 50 mL)
-
DMF (catalytic, 2 drops)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 2,2-difluoropropanoic acid in 20 mL anhydrous DCM.
-
Cool to 0°C. Add catalytic DMF (2 drops).
-
Add oxalyl chloride dropwise over 10 minutes. Caution: Gas evolution.
-
Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases. (The intermediate acid chloride is formed).
-
Concentration (Optional): If excess oxalyl chloride is detrimental, concentrate the acid chloride under reduced pressure and re-dissolve in 20 mL DCM. For this specific substrate, direct use is often acceptable if excess oxalyl chloride is removed via a nitrogen stream.
-
Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in 30 mL DCM and add Triethylamine (TEA). Cool to 0°C.[1][3][4][5]
-
Cannulate the acid chloride solution dropwise into the amine/TEA mixture over 20 minutes.
-
Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Workup: Quench with saturated
(30 mL). Separate layers. Extract aqueous layer with DCM (2 x 20 mL). -
Purification: Wash combined organics with 1M HCl (to remove unreacted amine) and Brine. Dry over
, filter, and concentrate. -
Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient) or vacuum distillation if liquid.
Reactivity & Applications: The Weinreb Ketone Synthesis
The defining feature of this molecule is its ability to react with organometallics (Grignard or Organolithium reagents) to form ketones without over-addition to tertiary alcohols.
Mechanism of Action
The reaction proceeds through a stable 5-membered chelated intermediate . The magnesium (or lithium) atom coordinates between the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate and preventing the collapse of the tetrahedral center until acidic workup.
[2]
Application in Drug Design
This building block is specifically used to introduce the gem-difluoro moiety (
-
Bioisosterism: The
group mimics the electronic properties of an oxygen atom (in ethers) or a carbonyl group, but is lipophilic and chemically inert. -
Metabolic Stability: Replacing
with at metabolic soft spots (e.g., benzylic positions) blocks cytochrome P450 oxidation, extending drug half-life ( ). -
pKa Modulation: The strong electron-withdrawing nature of the
group increases the acidity of neighboring protons and lowers the pKa of adjacent amines or alcohols [2].
Example Transformation: Reaction with Phenylmagnesium bromide yields 2,2-difluoro-1-phenylpropan-1-one , a scaffold found in various enzyme inhibitors.
Handling & Safety Information
| Hazard Class | Statement | Precaution |
| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritant | Causes serious eye irritation (H319) | Use safety goggles; access to eye wash station is mandatory. |
| Storage | Hygroscopic | Store in a cool, dry place under inert gas ( |
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Contains organic fluorine; do not incinerate without scrubbers (HF formation risk).
References
-
PubChem Compound Summary. (2025). 2,2-difluoro-N-methoxy-N-methylpropanamide (CID 58736313).[6][7][8] National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational methodology). Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Weinreb Amide Derivatives. (General safety data for class). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. amadischem.com [amadischem.com]
- 7. PubChemLite - 2,2-difluoro-n-methoxy-n-methylpropanamide (C5H9F2NO2) [pubchemlite.lcsb.uni.lu]
- 8. 2,2-difluoro-N-methoxy-N-methylpropanamide | C5H9F2NO2 | CID 58736313 - PubChem [pubchem.ncbi.nlm.nih.gov]
